molecular formula C16H27N5O B7586667 N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No. B7586667
M. Wt: 305.42 g/mol
InChI Key: YKJISONVWXNHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a member of the pyrrolidine class of compounds, which have been shown to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is not fully understood, but it is believed to work by binding to specific proteins in the body and altering their activity. One protein that has been shown to be a target of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is the histone deacetylase enzyme, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can have a range of biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide in lab experiments is its specificity for certain proteins, which allows researchers to study their function in a more targeted way. However, one limitation is that N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are several potential future directions for the study of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another area of interest is its potential as a tool for studying the function of specific proteins in the body. Further research is needed to fully understand the potential of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide in these areas.

Synthesis Methods

The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves several steps, including the reaction of 2-methylpropylhydrazine with 4-bromo-1H-pyrazole, followed by the reaction of the resulting intermediate with 1-carboxymethylpyrrolidine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has also been studied for its potential as a tool for studying the function of certain proteins in the body.

properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-13(2)10-21-11-14(9-17-21)18-16(22)20-8-5-15(12-20)19-6-3-4-7-19/h9,11,13,15H,3-8,10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJISONVWXNHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NC(=O)N2CCC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

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